3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl 2-methylpropanoate
Overview
Description
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl 2-methylpropanoate (TMPT) is a fluorinated ether compound with a wide range of applications in scientific research. It is a colorless, volatile liquid with a boiling point of -2.2°C and a molecular weight of 477.25 g/mol. TMPT is a versatile compound that has been used in a variety of fields, including organic chemistry, biochemistry, and pharmacology.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl 2-methylpropanoate involves the conversion of 2-methylpropanoic acid to its acid chloride, which is then reacted with 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanol to form the desired ester.
Starting Materials
2-methylpropanoic acid, Thionyl chloride, 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanol, Triethylamine, Dichloromethane, Sodium bicarbonate, Anhydrous magnesium sulfate
Reaction
2-methylpropanoic acid is converted to its acid chloride using thionyl chloride in the presence of triethylamine., 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanol is then added to the reaction mixture and stirred at room temperature for several hours., The resulting mixture is then diluted with dichloromethane and washed with sodium bicarbonate solution., The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to obtain the desired ester as a colorless liquid.
Mechanism Of Action
The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl 2-methylpropanoate is not fully understood. However, it is believed that 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl 2-methylpropanoate works by forming hydrogen bonds with the active site of proteins, thereby inhibiting their activity. The hydrogen bonds formed between 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl 2-methylpropanoate and the active site of proteins are thought to be stronger than the hydrogen bonds formed between the protein and other molecules. This inhibition of protein activity is thought to be responsible for the various effects of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl 2-methylpropanoate on biochemical and physiological processes.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl 2-methylpropanoate have been studied in a variety of organisms, including mice, rats, and humans. In mice, 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl 2-methylpropanoate has been shown to reduce pain and inflammation, and to increase the production of anti-inflammatory cytokines. In rats, 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl 2-methylpropanoate has been shown to reduce the level of inflammatory cytokines and to reduce the production of nitric oxide. In humans, 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl 2-methylpropanoate has been shown to reduce the symptoms of allergic rhinitis and to reduce the severity of asthma.
Advantages And Limitations For Lab Experiments
The main advantage of using 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl 2-methylpropanoate in lab experiments is its low toxicity. 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl 2-methylpropanoate is generally regarded as non-toxic and is therefore safe to use in laboratory experiments. Additionally, 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl 2-methylpropanoate is relatively inexpensive and can be easily synthesized. The main limitation of using 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl 2-methylpropanoate in lab experiments is its volatility. 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl 2-methylpropanoate is a volatile liquid and can easily evaporate, making it difficult to store and handle in the laboratory.
Future Directions
The potential applications of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl 2-methylpropanoate are numerous and varied. Further research is needed to explore the effects of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl 2-methylpropanoate on different biochemical and physiological processes, as well as the potential therapeutic uses of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl 2-methylpropanoate. Additionally, research is needed to investigate the mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl 2-methylpropanoate and to develop more efficient and cost-effective methods of synthesis. Finally, research is needed to explore the potential applications of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl 2-methylpropanoate in drug delivery and other areas of scientific research.
Scientific Research Applications
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl 2-methylpropanoate has been used in a wide range of scientific research applications, including organic chemistry, biochemistry, and pharmacology. In organic chemistry, 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl 2-methylpropanoate has been used as a synthetic intermediate in the preparation of fluorinated compounds, including perfluorinated ethers and polyfluorinated compounds. In biochemistry, 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl 2-methylpropanoate has been used as a reagent in the synthesis of peptides and proteins. In pharmacology, 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl 2-methylpropanoate has been used as a drug delivery agent for the delivery of drugs to the brain.
properties
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl 2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F13O2/c1-5(2)6(26)27-4-3-7(13,14)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAHUEAEPJJBDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F13O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379980 | |
Record name | 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl 2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl 2-methylpropanoate | |
CAS RN |
242812-05-1 | |
Record name | Propanoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=242812-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl 2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H,1H,2H,2H-Perfluorooctyl isobutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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